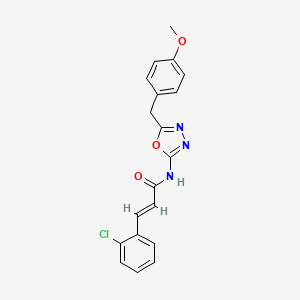
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
Vue d'ensemble
Description
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole, also known as compound X, is a novel compound with potential applications in scientific research. It is a thiazole-based small molecule that has been shown to exhibit promising biological activity in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X is not fully understood, but it is believed to act on multiple targets in the cell. It has been reported to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes. For example, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it has potential as an anticancer agent. It has also been shown to reduce inflammation in animal models of inflammatory diseases, indicating that it has potential as an anti-inflammatory agent. In addition, it has been shown to have antimicrobial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for drug discovery and development. It has also been shown to have good bioavailability and pharmacokinetic properties, indicating that it has potential as a drug candidate. However, there are also limitations to using 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X in lab experiments. It is a relatively new 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole, and its biological activity and toxicity profile are not fully understood. In addition, the synthesis process is complex and requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X. One direction is to further investigate its mechanism of action and identify its molecular targets in the cell. This could lead to the development of more specific and effective drugs that target these pathways. Another direction is to evaluate its efficacy and safety in clinical trials, which could lead to its approval as a drug for the treatment of various diseases. Finally, there is potential for the development of new analogs and derivatives of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X, which could have improved biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
Compound X has been shown to exhibit promising biological activity in preclinical studies, making it a potential candidate for drug discovery and development. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)16-6-8-18(27-2)9-7-16)19-10-11-20(26-25-19)28-13-15-4-3-5-17(23)12-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVAYMMAKSARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate](/img/structure/B3415076.png)
![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B3415078.png)
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-cyclohexyl-N-methylsulfamoyl)benzoate](/img/structure/B3415083.png)
![2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B3415091.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B3415101.png)



![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B3415162.png)
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3415171.png)

